Ethyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorophenyl group, a pyridinylmethyl group, and an imidazolidinone core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the imidazolidinone core: This can be achieved by reacting 4-chlorophenyl isocyanate with pyridin-3-ylmethylamine under controlled conditions to form the intermediate imidazolidinone.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with ethyl 4-aminobenzoate: The acetylated intermediate is coupled with ethyl 4-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: The compound can be studied for its potential therapeutic effects and pharmacokinetics.
Materials Science: It can be used in the synthesis of novel materials with unique properties such as conductivity or fluorescence.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({[1-(4-bromophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate
- Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate
- Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate
Uniqueness
Ethyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H23ClN4O5 |
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Molecular Weight |
506.9 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H23ClN4O5/c1-2-36-25(34)18-5-9-20(10-6-18)29-23(32)14-22-24(33)31(21-11-7-19(27)8-12-21)26(35)30(22)16-17-4-3-13-28-15-17/h3-13,15,22H,2,14,16H2,1H3,(H,29,32) |
InChI Key |
MUVUIRWPSNDUGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CN=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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